

The Binding Site of ZL0590 on BRD4 BD1: A Technical Overview

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Compound of Interest

Compound Name: ZL0590

Cat. No.: B10830134

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This document provides a detailed technical guide on the binding interaction between the chemical probe **ZL0590** and the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers involved in transcriptional activation. The inhibition of BRD4, particularly its interaction with acetylated lysine residues on histones, represents a promising therapeutic strategy in oncology and inflammation. **ZL0590** has been identified as a potent and selective inhibitor of BRD4. Understanding its precise binding mechanism within the BRD4 BD1 acetyl-lysine binding pocket is crucial for the structure-guided design of next-generation therapeutics.

Quantitative Binding Affinity of ZL0590 for BRD4 BD1

The affinity and potency of **ZL0590** for BRD4 BD1 have been characterized using various biophysical and biochemical assays. The data consistently demonstrate a high-affinity interaction.

Parameter	Value (nM)	Assay Method	Reference
Kd (Dissociation Constant)	99 ± 4	Isothermal Titration Calorimetry (ITC)	
IC50 (Half maximal inhibitory concentration)	140	AlphaScreen	

The ZL0590 Binding Site and Key Molecular Interactions

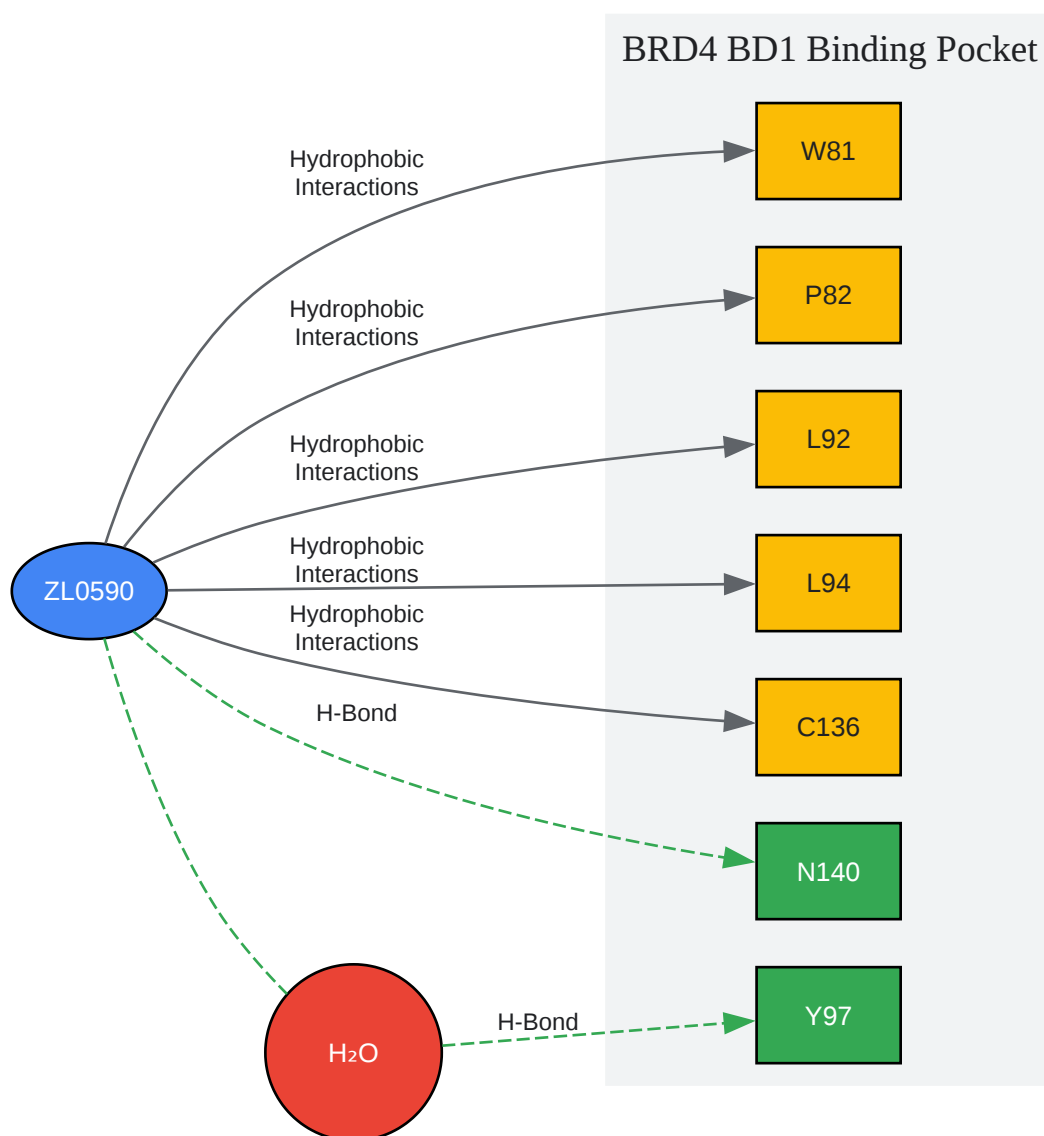
Structural studies, specifically X-ray crystallography, have elucidated the precise binding mode of **ZL0590** within the acetyl-lysine binding pocket of BRD4 BD1. The inhibitor anchors itself through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

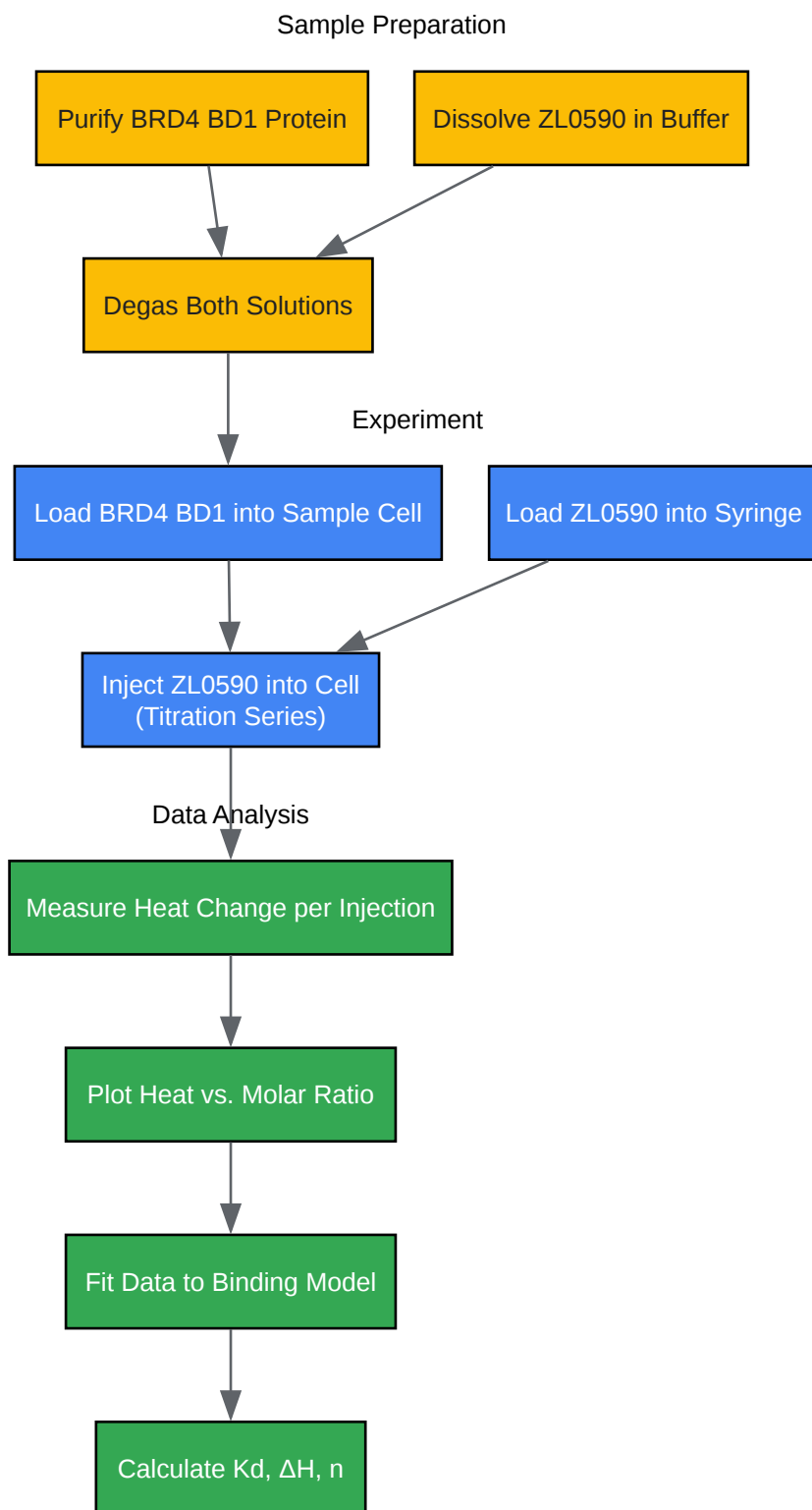
The core of the interaction is a hydrogen bond formed between the nitrogen atom of the pyridazinone ring of **ZL0590** and the side chain of asparagine 140 (N140). This interaction mimics the way the native acetyl-lysine ligand binds. Additionally, a water-mediated hydrogen bond is formed with the side chain of tyrosine 97 (Y97), further stabilizing the complex.

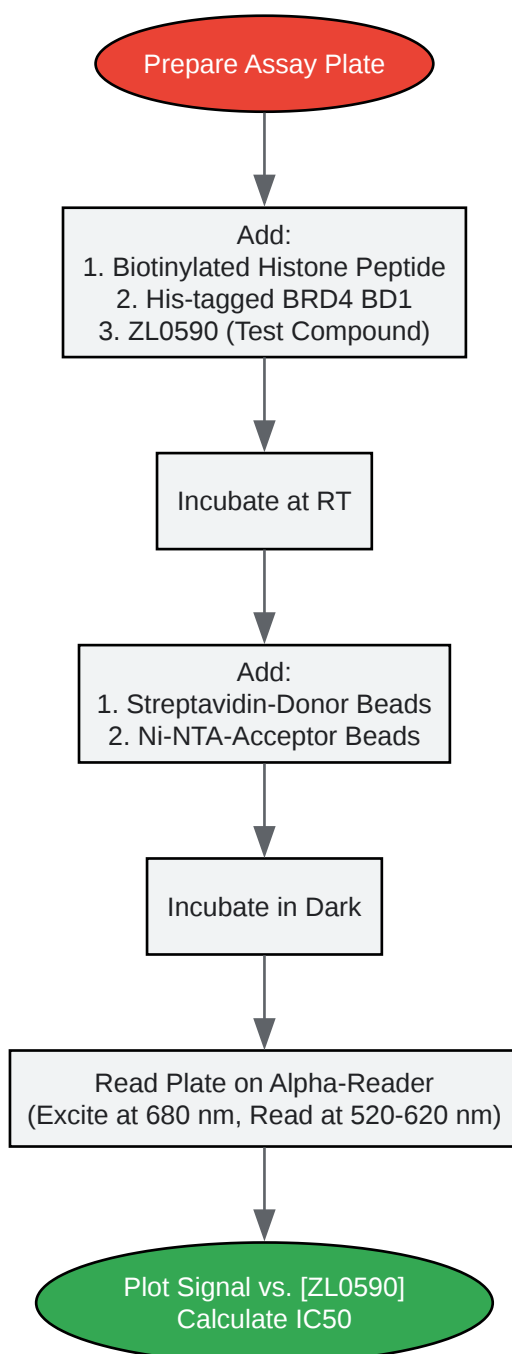
The hydrophobic core of the binding pocket, often referred to as the WPF shelf, is also critical for the interaction. The phenyl ring of **ZL0590** is positioned to form significant hydrophobic and van der Waals contacts with the following residues:

- Tryptophan 81 (W81)
- Proline 82 (P82)
- Leucine 92 (L92)
- Leucine 94 (L94)
- Cysteine 136 (C136)

The diagram below illustrates the logical relationship of these key interactions within the BRD4 BD1 binding pocket.







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